bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid
Description
bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuric acid is a guanidine derivative characterized by two N-[2-(benzyloxy)ethyl]guanidine moieties coordinated with sulfuric acid. Guanidine derivatives are widely studied for their strong basicity, coordination chemistry, and applications in catalysis, pharmaceuticals, and materials science. This compound’s structure includes benzyloxyethyl groups, which confer enhanced solubility in organic solvents compared to simpler guanidine salts. The sulfuric acid counterion likely stabilizes the guanidinium cations through ionic interactions, influencing its crystallinity and thermal stability .
Properties
Molecular Formula |
C20H32N6O6S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C10H15N3O.H2O4S/c2*11-10(12)13-6-7-14-8-9-4-2-1-3-5-9;1-5(2,3)4/h2*1-5H,6-8H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
OBVIJKBJSWMGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN=C(N)N.C1=CC=C(C=C1)COCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: One common method involves the guanylation of amines using cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Thiourea Derivatives: Thiourea derivatives can be used as guanidylating agents.
Industrial Production Methods: Industrial production methods often involve the use of metal-catalyzed guanylation reactions, such as copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include halides (e.g., Cl-, Br-) and conditions often involve polar aprotic solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid involves its ability to form hydrogen bonds and interact with biological molecules such as DNA and proteins . The guanidinium cation formed at physiological pH can interact with negatively charged sites on biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines
Key Differences :
- Functional Groups : Unlike bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuric acid, these compounds feature sulfonyl and alkylthio substituents (e.g., 4-chloro-5-methylbenzenesulfonyl groups) instead of benzyloxyethyl moieties. This substitution reduces lipophilicity and alters electronic properties .
- Synthesis: Prepared via reaction of 1-amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with 2-formylbenzoic acid under reflux in acetic acid . In contrast, bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuric acid likely requires alkylation of guanidine with 2-(benzyloxy)ethyl halides followed by acidification.
- Spectroscopic Data : IR spectra of N-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines show characteristic SO₂ stretching at 1324–1129 cm⁻¹, absent in the target compound. The latter would exhibit strong NH and C-O-C stretches from benzyloxyethyl groups .
Table 1: Comparative Properties
bis(2-(3-methylbut-2-en-1-yl)guanidine),sulfuric acid
Key Differences :
- Benzyloxyethyl groups in the target compound provide ether linkages, improving hydrolytic stability .
- Applications : Prenyl-substituted guanidines are often explored for antimicrobial activity due to their membrane permeability. Benzyloxyethyl derivatives may instead prioritize solubility for catalytic or pharmaceutical formulations .
Erioglaucine (CAS 3844-45-9)
Sulfonic acid groups in Erioglaucine increase water solubility, whereas sulfuric acid in the target compound offers stronger acidity and ionic strength .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis may require stringent anhydrous conditions to avoid hydrolysis of benzyloxyethyl groups, unlike alkylthio derivatives .
- Thermal Stability : Sulfuric acid salts generally exhibit higher decomposition temperatures (e.g., >200°C) compared to hydrochloride salts, as seen in related guanidines .
- Data Gaps : Specific data on the target compound’s solubility, crystallinity, and biological activity are absent in the provided evidence, necessitating further experimental validation.
Q & A
Basic: What are the established synthetic routes for bis(N-[2-(benzyloxy)ethyl]guanidine), sulfuric acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves two steps:
Preparation of N-[2-(benzyloxy)ethyl]guanidine : React 2-(benzyloxy)ethylamine with cyanamide under basic conditions (e.g., NaOH) at 60–80°C for 6–12 hours. Catalysts like Cu(I) salts may enhance guanidine formation .
Salt Formation : Treat the guanidine intermediate with concentrated sulfuric acid (1:1 molar ratio) in anhydrous ethanol. Stir at 0–5°C for 2 hours to precipitate the sulfate salt .
Critical Parameters :
- Purity of intermediates : Impurities in the guanidine precursor reduce salt yield.
- Temperature Control : Excess heat during acid addition can hydrolyze the benzyloxy group.
Yield Optimization : Use stoichiometric excess of sulfuric acid (1.2:1) and recrystallize from ethanol/water (3:1 v/v) to achieve >85% purity .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of bis(N-[2-(benzyloxy)ethyl]guanidine), sulfuric acid?
Methodological Answer:
- 1H NMR : Benzyloxy protons appear as a singlet at δ 4.5–4.7 ppm, while guanidine NH protons resonate as broad peaks at δ 6.8–7.2 ppm .
- FT-IR : Sulfate stretching vibrations (S=O) at 1050–1150 cm⁻¹ and NH bending (guanidine) at 1600–1650 cm⁻¹ confirm salt formation .
- X-ray Crystallography : Resolves hydrogen-bonding networks between guanidine and sulfate ions (e.g., O···H distances of 1.8–2.0 Å) .
Table 1: Key Spectroscopic Signatures
| Technique | Key Peaks | Functional Group |
|---|---|---|
| 1H NMR | δ 4.5–4.7 | Benzyloxy CH2 |
| FT-IR | 1120 cm⁻¹ | Sulfate S=O |
| XRD | d = 3.2 Å | H-bonding lattice |
Advanced: How do benzyloxyethyl substituents influence the compound’s solubility and reactivity compared to morpholinopropyl or pyridinylethyl analogs?
Methodological Answer:
- Solubility : Benzyloxyethyl groups reduce water solubility (<0.1 mg/mL at 25°C) due to hydrophobic aryl groups, whereas morpholinopropyl analogs show improved solubility (>5 mg/mL) via polar morpholine rings .
- Reactivity : The electron-donating benzyloxy group stabilizes the guanidine cation, lowering pKa (≈10.5) compared to pyridinylethyl analogs (pKa ≈ 9.8) .
Experimental Design :
Compare solubility in DMSO, water, and ethanol via UV-Vis spectroscopy.
Measure pKa via potentiometric titration in 0.1 M KCl .
Advanced: What mechanistic pathways explain side-product formation during the synthesis of bis(N-[2-(benzyloxy)ethyl]guanidine), sulfuric acid?
Methodological Answer:
- Major Side Products :
- N-Cyanamide Adducts : Formed if cyanamide is in excess (detected via LC-MS at m/z 280.2).
- Sulfate Ester Byproducts : Arise from incomplete neutralization (identified by IR peaks at 1250 cm⁻¹).
Mitigation Strategies :
- Use inert atmosphere (N2) to prevent oxidation of intermediates.
- Monitor reaction pH (maintain pH 8–9 during guanidine synthesis) .
Basic: What safety protocols are recommended for handling bis(N-[2-(benzyloxy)ethyl]guanidine), sulfuric acid in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfuric acid vapors .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to guanidine-recognizing enzymes (e.g., nitric oxide synthases).
- MD Simulations : Analyze stability of sulfate-guanidine interactions in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
Key Findings : - Benzyloxyethyl groups create steric hindrance, reducing binding affinity by 30% compared to smaller alkyl analogs .
Basic: What chromatographic methods are suitable for purity analysis of bis(N-[2-(benzyloxy)ethyl]guanidine), sulfuric acid?
Methodological Answer:
- HPLC : Use a C18 column (5 μm, 250 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Retention time ≈ 8.2 min .
- TLC : Silica gel 60 F254, eluent = chloroform/methanol (4:1). Rf = 0.45 under UV 254 nm .
Advanced: What are the implications of the compound’s solid-state structure on its stability and hygroscopicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
